molecular formula C17H28ClNO B1397505 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220031-75-3

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397505
CAS No.: 1220031-75-3
M. Wt: 297.9 g/mol
InChI Key: NBTWMPWUAJAIHT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves multiple nomenclature systems and registration databases that provide comprehensive chemical identification. The compound is registered under Chemical Abstracts Service number 1220031-75-3, establishing its unique identity within the global chemical registry. The molecular formula C₁₇H₂₈ClNO indicates the presence of seventeen carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 297.86 atomic mass units. The systematic International Union of Pure and Applied Chemistry name reflects the complex substitution pattern, where the piperidine ring serves as the core heterocyclic structure with a 2-position ethyl chain linking to a substituted phenoxy group.

The compound exists as a hydrochloride salt, which significantly influences its physical and chemical properties compared to the free base form. The MDL number MFCD13560392 provides an additional unique identifier within the Molecular Design Limited database system. The canonical Simplified Molecular Input Line Entry System representation CCC(c1ccccc1OCCC1CCCCN1)C.Cl encodes the complete molecular structure in a linear format, facilitating computational analysis and database searches. Alternative systematic names include 2-{2-[2-(butan-2-yl)phenoxy]ethyl}piperidine hydrochloride, which explicitly identifies the sec-butyl group as a butan-2-yl substituent. The International Chemical Identifier string InChI=1S/C17H27NO.ClH/c1-3-14(2)16-9-4-5-10-17(16)19-13-11-15-8-6-7-12-18-15;/h4-5,9-10,14-15,18H,3,6-8,11-13H2,1-2H3;1H provides a standardized representation that enables precise structural communication across different chemical databases and software platforms.

Property Value Database Source
Chemical Abstracts Service Number 1220031-75-3 Multiple databases
Molecular Formula C₁₇H₂₈ClNO Chemical registries
Molecular Weight 297.86 g/mol Computed values
MDL Number MFCD13560392 Molecular Design Limited
International Chemical Identifier Key NBTWMPWUAJAIHT-UHFFFAOYSA-N Standard identifier

X-ray Crystallography and Conformational Studies

X-ray crystallography represents the gold standard for determining the three-dimensional atomic arrangement of crystalline compounds, providing unprecedented detail about molecular geometry and intermolecular interactions. For this compound, crystallographic analysis would reveal critical structural parameters including bond lengths, bond angles, dihedral angles, and the overall molecular conformation. The technique requires high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions, regular internal structure, and minimal defects such as twinning or significant internal stress. The crystallization process for this compound would likely involve careful selection of appropriate solvents and controlled evaporation or cooling conditions to achieve optimal crystal formation.

The piperidine ring system in this compound exhibits characteristic chair conformation preferences, with potential for conformational flexibility at the ethyl linker region connecting to the phenoxy substituent. X-ray diffraction patterns would provide definitive evidence for the preferred conformational state in the solid phase, revealing whether the molecule adopts extended, folded, or intermediate conformations. The phenoxy group orientation relative to the piperidine core represents a particularly important structural feature, as rotation around the carbon-oxygen bond can significantly influence the overall molecular shape and potential binding interactions. Crystal packing arrangements would demonstrate how individual molecules organize in the solid state, including hydrogen bonding patterns involving the protonated piperidine nitrogen and the chloride counterion.

Advanced crystallographic techniques such as low-temperature data collection would minimize thermal motion effects, providing enhanced resolution of atomic positions and more accurate determination of bond parameters. The hydrochloride salt formation creates opportunities for extensive hydrogen bonding networks within the crystal lattice, potentially involving the protonated piperidine nitrogen as a hydrogen bond donor and the chloride ion as an acceptor. Refinement procedures would optimize atomic positions against experimental diffraction data, potentially revealing disorder in flexible regions such as the sec-butyl substituent or the ethyl linker chain. Modern crystallographic analysis would also provide detailed information about electron density distribution, thermal parameters, and crystal symmetry properties that contribute to understanding the compound's solid-state behavior.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through detailed analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis would reveal characteristic chemical shift patterns for the various structural components, with the aromatic protons of the phenyl ring appearing in the typical aromatic region between 6.8 and 7.5 parts per million. The sec-butyl substituent would generate a complex multipicity pattern, with the methine proton appearing as a quartet due to coupling with the adjacent methyl group, while the methyl groups would appear as doublets. The piperidine ring protons would contribute multiple signals in the aliphatic region, with the nitrogen-adjacent carbons typically appearing more downfield due to the electron-withdrawing effect of the protonated nitrogen in the hydrochloride salt form.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the aromatic carbons producing distinct signals in the 110-160 parts per million region, while the aliphatic carbons of the piperidine ring and ethyl linker would appear in the typical saturated carbon region below 80 parts per million. The phenoxy carbon directly attached to oxygen would be particularly characteristic, appearing around 157-160 parts per million due to the electron-donating effect of the oxygen substituent. Advanced two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy and Heteronuclear Single Quantum Coherence would provide definitive assignment of all carbon and proton signals through correlation patterns, enabling complete structural confirmation.

Infrared spectroscopy would reveal characteristic functional group vibrations, with the protonated piperidine nitrogen in the hydrochloride salt producing broad absorption bands in the 2400-3000 inverse centimeter region due to nitrogen-hydrogen stretching vibrations. The phenyl ring would contribute characteristic aromatic carbon-carbon stretching vibrations around 1600, 1580, and 1500 inverse centimeters, while the carbon-oxygen-carbon ether linkage would produce strong absorption around 1240-1260 inverse centimeters. Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns characteristic of the piperidine and phenoxyethyl structural components, with the molecular ion peak appearing at mass-to-charge ratio 297 for the intact molecule including the chloride counterion.

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory calculations represent the most widely employed computational approach for investigating the electronic structure and molecular properties of complex organic compounds such as this compound. These quantum mechanical calculations provide detailed insights into electron density distribution, molecular orbital energies, and optimized geometric parameters that complement experimental structural data. The computational methodology involves solving the Schrödinger equation for the many-electron system using functionals that relate the electron density to the total energy of the system. Popular exchange-correlation functionals such as Becke three-parameter Lee-Yang-Parr or the more recent Minnesota functionals would provide accurate descriptions of the compound's electronic structure while maintaining reasonable computational efficiency.

Geometry optimization calculations would determine the lowest energy molecular conformation in the gas phase, providing theoretical bond lengths, bond angles, and dihedral angles for comparison with experimental crystallographic data. The flexible ethyl linker region connecting the piperidine core to the phenoxy substituent represents a particularly important area for conformational analysis, as rotation around the carbon-carbon and carbon-oxygen bonds can generate multiple stable conformations with distinct energetic profiles. Molecular electrostatic potential mapping would reveal the three-dimensional distribution of electrostatic potential around the molecule, identifying regions of positive and negative charge that influence intermolecular interactions and potential binding affinity to biological targets.

Advanced computational techniques such as time-dependent Density Functional Theory would enable prediction of ultraviolet-visible absorption spectra and electronic excitation energies, providing theoretical support for experimental spectroscopic measurements. Natural bond orbital analysis would quantify the degree of charge transfer between different molecular fragments, revealing the electronic communication between the piperidine nitrogen and the phenoxy substituent through the ethyl linker. Frequency calculations would predict vibrational modes and infrared absorption frequencies, enabling direct comparison with experimental infrared spectroscopy data and providing assignments for observed absorption bands.

Properties

IUPAC Name

2-[2-(2-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)16-9-4-5-10-17(16)19-13-11-15-8-6-7-12-18-15;/h4-5,9-10,14-15,18H,3,6-8,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWMPWUAJAIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway Overview

The synthesis generally proceeds via the formation of a phenoxy-ethyl intermediate, followed by its coupling with a piperidine derivative, and subsequent salt formation with hydrochloric acid. The process can be summarized as:

  • Step 1: Synthesis of the phenoxy-ethyl precursor bearing the sec-butyl substituent.
  • Step 2: Nucleophilic substitution or coupling with a piperidine derivative.
  • Step 3: Purification and conversion to the hydrochloride salt.

Preparation of the Phenoxy-Ethyl Intermediate

Method A: Williamson Ether Synthesis

This classical approach involves the reaction of a phenol derivative with an alkyl halide bearing the sec-butyl group:

Phenol + sec-Butyl halide → Phenoxy-ethyl derivative
  • Reactants: 2-(sec-Butyl)phenol and 2-bromoethyl chloride or similar halogenated ethyl derivative.
  • Conditions: Base (e.g., potassium carbonate) in an aprotic solvent like acetone or acetonitrile.
  • Outcome: Formation of the phenoxy-ethyl compound with the sec-butyl substituent attached.

Research Data: Patent WO2014188453A2 describes similar ether formations under solventless mechanochemical conditions, which significantly reduce reaction time and solvent use.

Coupling with Piperidine

Method B: Nucleophilic Substitution

The phenoxy-ethyl intermediate can be coupled with a piperidine derivative through nucleophilic substitution:

  • Reactants: The phenoxy-ethyl compound and a piperidine derivative (possibly N-protected or free).
  • Conditions: Use of a suitable base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Procedure: The phenoxy-ethyl compound is deprotonated to generate a phenolate ion, which then reacts with a piperidine derivative bearing a suitable leaving group (e.g., halogen).

Example from Patent WO2014188453A2:
Reaction of a phenyl-phenoxy derivative with a halogenated piperidine in a mechanochemical setup at room temperature or mild heating, significantly reducing reaction times and improving yields.

Hydrochloride Salt Formation

The free base is converted into the hydrochloride salt via acid treatment:

  • Method: Dissolving the base in an alcohol or ether solvent, then adding a slight excess of gaseous or dissolved hydrochloric acid.
  • Crystallization: The hydrochloride salt crystallizes out from the mixture upon cooling or solvent evaporation.

Research Data:
The patent US2858316A details the formation of piperidine hydrochlorides by treating the free base with ethereal HCl, resulting in crystalline salts with high purity.

Sample Data Table: Synthesis Parameters

Step Reagents Conditions Yield Notes
Phenoxy-ethyl synthesis 2-(sec-Butyl)phenol + 2-bromoethyl chloride Potassium carbonate, acetone, reflux 75-85% Mechanochemical methods can reduce time to 70 min
Coupling with piperidine Phenoxy-ethyl intermediate + N-alkyl piperidine halide DMF, 60°C, 12-24 h 65-80% Microwave-assisted or mechanochemical methods improve efficiency
Salt formation Free base + HCl gas or ethereal HCl Room temperature, 1-2 h >90% Crystallization from ethanol/ether mixture

Research Findings and Optimization Strategies

  • Mechanochemical Synthesis:
    Patents and recent research highlight the advantages of solventless mechanochemical methods, such as ball milling, which significantly reduce reaction times, improve yields, and minimize environmental impact. For example, the reaction of phenolic derivatives with halogenated reagents in a PTFE jar with stainless steel balls at 30 Hz for 70-140 minutes has been documented to produce high-purity intermediates.

  • Reaction Conditions:
    Optimal conditions involve controlled temperature (ambient to 60°C), inert atmosphere to prevent oxidation, and stoichiometric or slight excess of reagents to drive reactions to completion.

  • Purification: Post-reaction purification typically involves extraction, washing with dilute acid or base, drying over anhydrous sodium sulfate, and recrystallization from suitable solvents like ethanol or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxyethyl moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and phenoxyethyl moiety allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS/Reference) Phenoxy Substituents Piperidine Linkage Molecular Weight Key Properties
2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine HCl 2-sec-Butyl Ethyl chain at position 2 ~297.8* Hydrochloride salt; enhanced solubility
4-((2-(sec-Butyl)phenoxy)methyl)piperidine HCl (1220033-63-5) 2-sec-Butyl Methyl group at position 4 283.84 Lower molecular weight; shorter alkyl chain
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl (Ev6) 2,4-Dichloro-3,5-dimethyl Ethyl chain at position 3 ~380.3* Increased lipophilicity; halogenated substituents
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (Ev2) Varied (e.g., benzyl, alkyl) Ethyl chain linked to thiopyrimidinone core ~300–350 Heterocyclic core; antimicrobial activity
Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, HCl (1289387-33-2) 2-Chloro-6-fluoro Methoxy methyl group ~318.2* Halogenated aromatic; potential CNS activity

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Effects: The target compound’s 2-sec-butyl phenoxy group provides moderate steric bulk compared to the dichloro-dimethyl substituents in Ev6 , which likely enhance lipophilicity and membrane permeability.
  • Linkage Position : Ethyl chain placement (position 2 vs. 3 or 4 on piperidine) influences conformational flexibility and target binding .
  • Salt Form : Hydrochloride salts (common across analogs) improve solubility, critical for bioavailability .
Antimicrobial Activity:
  • Ev2 Compounds: Piperidine-linked thiopyrimidinones (e.g., 6a,b) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. Activity correlates with the presence of electron-withdrawing groups (e.g., halogens) and alkyl chain length .
  • Ev6 Compound : The dichloro-dimethyl substituents may enhance antimicrobial potency due to increased hydrophobicity and membrane disruption .
CNS Potential:
Target Compound Hypotheses:
  • Lack of a heterocyclic core (unlike Ev2 compounds) may reduce off-target effects but limit antimicrobial efficacy .

Biological Activity

2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with significant potential in biological and medicinal research. Its structure, which includes a piperidine ring and a sec-butyl phenoxy group, suggests a variety of biological activities that warrant detailed investigation. This article summarizes the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₁₇H₂₈ClNO
  • Molecular Weight: 297.86 g/mol
  • CAS Number: 1220031-75-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system. Preliminary studies indicate that the compound may modulate neurotransmitter systems and influence cellular signaling pathways. Specific mechanisms include:

  • Receptor Modulation: The compound appears to act as a ligand for certain receptors, potentially affecting neurotransmitter release and receptor activation.
  • Enzyme Interaction: It may inhibit or activate specific enzymes involved in cellular signaling, which could lead to altered metabolic processes.

Potential Therapeutic Applications

Research has indicated several areas where this compound could have therapeutic effects:

  • Neurological Disorders: The compound is being explored for its potential in treating conditions such as depression and anxiety due to its effects on neurotransmitter systems.
  • Anticancer Properties: Some studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and biological efficacy of the compound. Notable findings include:

  • Cytotoxicity Assays: Utilizing methods like MTT and sulforhodamine B assays, researchers have determined the half-maximal inhibitory concentration (IC50) values for various cell lines, indicating the potency of the compound against cancerous cells.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.4
HeLa (Cervical Cancer)12.3
MCF7 (Breast Cancer)18.7

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Neurotransmitter Modulation:
    • A study investigated the compound's effect on serotonin and dopamine levels in rodent models, showing significant increases in neurotransmitter availability, which correlated with improved mood-related behaviors.
  • Anticancer Activity:
    • In a comparative study of various piperidine derivatives, this compound demonstrated superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

  • Piperidine intermediate formation : Alkylation or reductive amination to introduce the piperidine core (e.g., using Pd/C hydrogenation for pyridine derivatives) .
  • Ethoxylation : Coupling the phenoxy group to the piperidine via nucleophilic substitution (e.g., using 2-(sec-butyl)phenol and ethylene dihalides under basic conditions) .
  • Hydrochloride salt formation : Acidic workup with HCl to precipitate the final product . Key parameters include temperature control (<60°C to avoid side reactions), solvent choice (e.g., methanol or toluene for solubility), and stoichiometric ratios (e.g., 1:1.2 for phenol:halide to drive completion) .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring, ethoxy linker, and sec-butylphenoxy substituents .
  • HPLC : Reverse-phase chromatography (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) and detect impurities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 308.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address low yields during the ethoxylation step in synthesis?

Low yields often arise from incomplete substitution or steric hindrance. Strategies include:

  • Catalytic agents : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventional) while maintaining high yields .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product from unreacted phenol .

Q. What are the key challenges in analyzing trace impurities, and how can they be resolved?

Impurities may include unreacted intermediates (e.g., sec-butylphenol) or degradation products. Solutions:

  • HPLC-MS coupling : Identify impurities via fragmentation patterns (e.g., m/z 150 for sec-butylphenol) .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to profile degradation pathways .

Q. How does the sec-butylphenoxy substituent influence the compound’s stability under varying pH conditions?

  • Acidic conditions (pH <3) : Protonation of the piperidine nitrogen increases solubility but may accelerate hydrolysis of the ethoxy linker .
  • Neutral/alkaline conditions (pH 7–9) : The sec-butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous stability . Stability assays (e.g., 24-hour exposure at pH 1–10) are recommended to optimize storage buffers .

Q. What computational methods are effective for predicting the compound’s biological targets?

  • Molecular docking : Use AutoDock Vina to screen against GPCRs (e.g., histamine or adrenergic receptors) due to structural similarity to known piperidine-based ligands .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogous compounds .

Methodological Notes

  • Synthesis optimization : Prioritize reaction monitoring (TLC or inline IR) to identify bottlenecks early .
  • Data contradiction management : Cross-validate analytical results (e.g., NMR with XRD if crystalline) to resolve structural ambiguities .
  • Ethical compliance : Adhere to institutional guidelines for toxicity testing (e.g., Ames test for mutagenicity) before in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
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2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.